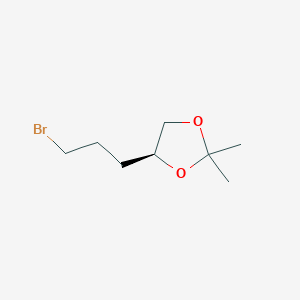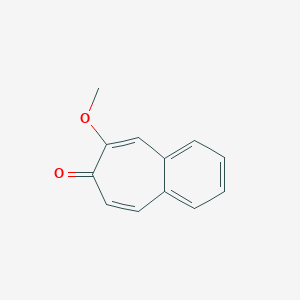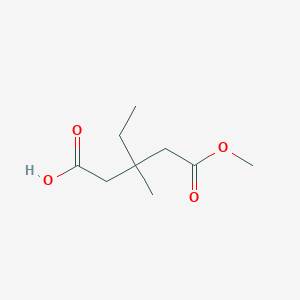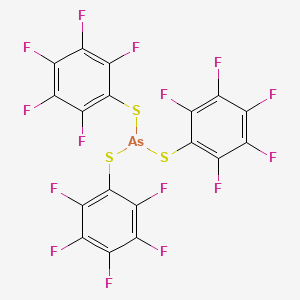![molecular formula C18H22ClN3 B13815155 3-(2-chloro-1,3,4-trideuterio-5,6-dihydrobenzo[b][1,4]benzodiazepin-11-yl)-N,N-dimethylpropan-1-amine](/img/structure/B13815155.png)
3-(2-chloro-1,3,4-trideuterio-5,6-dihydrobenzo[b][1,4]benzodiazepin-11-yl)-N,N-dimethylpropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-chloro-1,3,4-trideuterio-5,6-dihydrobenzo[b][1,4]benzodiazepin-11-yl)-N,N-dimethylpropan-1-amine is a complex organic compound that belongs to the class of benzodiazepines This compound is characterized by the presence of a chloro group, trideuterio substitution, and a benzodiazepine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chloro-1,3,4-trideuterio-5,6-dihydrobenzo[b][1,4]benzodiazepin-11-yl)-N,N-dimethylpropan-1-amine typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzodiazepine Core: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Chloro Group: Chlorination is achieved using reagents like thionyl chloride or phosphorus pentachloride.
N,N-Dimethylation: This step involves the methylation of the amine group using reagents like formaldehyde and formic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzodiazepines with various functional groups.
科学的研究の応用
3-(2-chloro-1,3,4-trideuterio-5,6-dihydrobenzo[b][1,4]benzodiazepin-11-yl)-N,N-dimethylpropan-1-amine has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. The chloro and deuterio substitutions may enhance its binding affinity and stability. The compound may modulate the activity of neurotransmitter receptors, leading to various physiological effects.
類似化合物との比較
Similar Compounds
- 3-(2-chloro-5,6-dihydrobenzobbenzazepin-11-yl)-N-methyl-1-propanamine
- 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one
Uniqueness
The presence of trideuterio substitution in 3-(2-chloro-1,3,4-trideuterio-5,6-dihydrobenzo[b][1,4]benzodiazepin-11-yl)-N,N-dimethylpropan-1-amine distinguishes it from other similar compounds. This substitution can enhance the compound’s stability and alter its pharmacokinetic properties, making it a unique candidate for various applications.
特性
分子式 |
C18H22ClN3 |
|---|---|
分子量 |
318.9 g/mol |
IUPAC名 |
3-(2-chloro-1,3,4-trideuterio-5,6-dihydrobenzo[b][1,4]benzodiazepin-11-yl)-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C18H22ClN3/c1-21(2)10-5-11-22-17-7-4-3-6-14(17)13-20-16-9-8-15(19)12-18(16)22/h3-4,6-9,12,20H,5,10-11,13H2,1-2H3/i8D,9D,12D |
InChIキー |
AQCQXPUDTBAAAB-CKQYYOLJSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C2=C1NCC3=CC=CC=C3N2CCCN(C)C)[2H])Cl)[2H] |
正規SMILES |
CN(C)CCCN1C2=CC=CC=C2CNC3=C1C=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![{1-[(Diisopropylcarbamoyl)-methyl]-1H-benzoimidazol-2-ylsulfanyl}-acetic acid ethyl ester](/img/structure/B13815099.png)



![2-(3,5-Dimethoxyphenyl)-5-propyl-pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B13815125.png)

![1-(Dipropylamino)-3-[(6-methoxyquinolin-8-yl)amino]propan-2-ol](/img/structure/B13815144.png)

![5-[(Z)-(2-Oxo-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-ylidene)methyl]-8-quinolinesulfonic acid](/img/structure/B13815154.png)
![(Z)-3-[(4S,7S,7aS)-2-hydroxy-3,7-dimethyl-2,4,5,6,7,7a-hexahydro-1H-inden-4-yl]-2-methylprop-2-enoic acid](/img/structure/B13815160.png)


